MLAF50 Binds Directly to REV1 UBM2 with Orthosteric Competition Against Ubiquitin, Unlike JH-RE-06 Which Targets the CTD
MLAF50 binds directly to the REV1 UBM2 domain and competes orthosterically with ubiquitin for the same binding pocket, as demonstrated by NMR chemical shift perturbation experiments [1]. In SPR assays, MLAF50 exhibits a Kd of 37 μM for the REV1 UBM2-ubiquitin interaction [1]. This binding mode is mechanistically distinct from JH-RE-06, which targets the REV1 C-terminal domain (CTD) and blocks the REV1-REV7 interface with an IC50 of 0.78 μM (AlphaScreen) and Kd of 0.42 μM (ITC) [2]. Phenazopyridine (PAP) analog 1, a REV1-CT/RIR inhibitor, binds with a Kd of 21 μM (MST) and targets the RIR-binding site on REV1-CT rather than the UBM2 domain [3]. Therefore, MLAF50 is the only commercially available tool compound that selectively interrogates the ubiquitin-dependent chromatin recruitment function of REV1.
| Evidence Dimension | Binding affinity (Kd) to target REV1 domain |
|---|---|
| Target Compound Data | Kd = 37 μM |
| Comparator Or Baseline | JH-RE-06: Kd = 0.42 μM (REV1-REV7 interface); PAP analog 1: Kd = 21 μM (REV1-CT/RIR) |
| Quantified Difference | MLAF50 Kd is 88-fold weaker than JH-RE-06 and 1.8-fold weaker than PAP analog 1, but targets a functionally orthogonal domain (UBM2 vs. CTD) |
| Conditions | MLAF50: SPR with REV1 UBM2 domain; JH-RE-06: ITC with REV1-REV7; PAP analog 1: MST with REV1-CT/RIR |
Why This Matters
Researchers studying ubiquitin-mediated chromatin recruitment must select MLAF50, as CTD-targeting inhibitors do not interrogate this specific regulatory mechanism.
- [1] Vanarotti M, Grace CR, Miller DJ, Actis ML, Inoue A, Evison BJ, Vaithiyalingam S, Singh AP, McDonald ET, Fujii N. Structures of REV1 UBM2 domain complex with ubiquitin and with a small-molecule that inhibits the REV1 UBM2-ubiquitin interaction. Bioorg Med Chem. 2018;26(9):2345-2353. View Source
- [2] Wojtaszek JL, Chatterjee N, Najeeb J, et al. A small molecule targeting mutagenic translesion synthesis improves chemotherapy. Cell. 2019;176(6):1328-1342. View Source
- [3] Dash RC, Ozen Z, McCarthy KR, et al. Rational drug design of phenazopyridine derivatives as novel inhibitors of Rev1-CT. ACS Chem Biol. 2020. PDB: 6WS5. View Source
